7-Iodoquinazoline-2,4(1H,3H)-dione

Organic Synthesis Cross-Coupling Medicinal Chemistry

7-Iodoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazoline-2,4-dione family, characterized by an iodine atom at the 7-position of the core scaffold. This class of compounds serves as a versatile scaffold in medicinal chemistry and organic synthesis, with demonstrated utility as building blocks for developing kinase inhibitors and other bioactive molecules.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04
CAS No. 959236-72-7
Cat. No. B3030799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodoquinazoline-2,4(1H,3H)-dione
CAS959236-72-7
Molecular FormulaC8H5IN2O2
Molecular Weight288.04
Structural Identifiers
SMILESC1=CC2=C(C=C1I)NC(=O)NC2=O
InChIInChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
InChIKeyUSQDOSUQXJGECF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodoquinazoline-2,4(1H,3H)-dione (CAS 959236-72-7): Core Properties and Procurement Baseline


7-Iodoquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the quinazoline-2,4-dione family, characterized by an iodine atom at the 7-position of the core scaffold. This class of compounds serves as a versatile scaffold in medicinal chemistry and organic synthesis, with demonstrated utility as building blocks for developing kinase inhibitors and other bioactive molecules [1]. Its molecular formula is C8H5IN2O2, and its molecular weight is 288.04 g/mol . While the unsubstituted quinazoline-2,4-dione core has been extensively studied for diverse biological activities, the specific introduction of the iodo-substituent is a key differentiator for downstream synthetic applications, primarily due to the unique reactivity of the carbon-iodine bond .

Why Generic Substitution of 7-Iodoquinazoline-2,4(1H,3H)-dione with Other 7-Halo Analogs Fails


Generic substitution among 7-haloquinazoline-2,4-diones (Iodo, Bromo, Chloro, Fluoro) is not scientifically valid for applications requiring a specific reactivity profile. The identity of the halogen at the 7-position dictates the molecule's fundamental physicochemical properties and, critically, its performance in key synthetic transformations. The carbon-halogen bond dissociation energy (BDE) and the atom's size directly impact the activation barrier for metal-catalyzed cross-coupling reactions, a primary application for these building blocks [1]. Choosing the incorrect halogen can lead to reaction failure, poor yield, or the need for entirely different, often harsher, catalytic conditions, thereby compromising the efficiency and success of a synthetic route. Therefore, the selection between iodo, bromo, and chloro analogs is a critical decision point in chemical procurement, driven by the required reaction conditions and synthetic goals.

Quantitative Differentiation Evidence for 7-Iodoquinazoline-2,4(1H,3H)-dione (CAS 959236-72-7)


Superior Reactivity in Palladium-Catalyzed Cross-Couplings: Iodo vs. Bromo/Chloro Analogs

7-Iodoquinazoline-2,4(1H,3H)-dione possesses a significantly lower carbon-halogen bond dissociation energy (BDE) compared to its 7-bromo and 7-chloro analogs. This translates directly to faster and more efficient oxidative addition in palladium-catalyzed cross-coupling reactions, a cornerstone transformation for diversifying the quinazoline scaffold. This is a class-level inference based on well-established principles of organometallic chemistry [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry Building Blocks

Enhanced Utility for Radiolabeling Applications: Iodo vs. Other Halogens

The presence of the iodine atom at the 7-position enables direct isotopic labeling with radioisotopes of iodine (e.g., I-125, I-131) for use in biological assays or as potential imaging agents. This is a capability not shared by the 7-chloro, 7-fluoro, or 7-bromo analogs due to the lack of suitable or practical radiohalogens for those atoms (e.g., F-18 labeling requires specialized, often complex, prosthetic group chemistry). This is a class-level inference based on the nuclear properties of iodine isotopes [1].

Radiochemistry PET Imaging SPECT Imaging Drug Development

Significantly Higher Molecular Weight: A Differentiator in Fragment-Based Drug Design

7-Iodoquinazoline-2,4(1H,3H)-dione has a substantially higher molecular weight (MW) compared to its 7-halo analogs. This is a direct consequence of the iodine atom's large atomic mass. This property can be a critical differentiator in fragment-based drug discovery (FBDD), where libraries of small fragments are screened, and subsequent 'hit' expansion requires tracking changes in MW and other physicochemical parameters [1]. The iodo compound offers a significantly different starting point on the chemical space map than its lighter counterparts.

Fragment-Based Drug Discovery (FBDD) Medicinal Chemistry Lead Optimization Physicochemical Properties

Optimal Application Scenarios for Procuring 7-Iodoquinazoline-2,4(1H,3H)-dione (CAS 959236-72-7)


Palladium-Catalyzed Cross-Coupling for Diversifying the Quinazoline Scaffold

This is the premier application for this compound. Procurement is justified when the synthetic route demands a highly reactive aryl halide partner for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The lower C-I bond dissociation energy, as supported by class-level evidence [1], enables reactions under milder conditions, increasing the probability of success with complex, functionalized coupling partners. This makes it the preferred choice over the bromo or chloro analogs for challenging cross-coupling reactions.

Synthesis of Radiolabeled Probes for Biological Assays

Researchers developing radiolabeled probes for SPECT imaging or in vitro binding assays should procure this compound. The iodine atom provides a direct site for isotopic labeling with I-125 or I-131 [2]. This is a unique capability not shared by other 7-haloquinazoline-2,4-diones, making the iodo compound the mandatory starting material for any project requiring a radiolabeled quinazoline-2,4-dione tracer.

Fragment-Based Drug Discovery (FBDD) Library Synthesis

Medicinal chemistry groups building or expanding a fragment library for FBDD should include this compound. Its significantly higher molecular weight compared to other 7-halo analogs [REFS-3, REFS-4, REFS-5] provides a distinct starting point in chemical space. This allows for exploration of structure-activity relationships (SAR) with a heavier, more lipophilic substituent, which can be crucial for optimizing target binding and pharmacokinetic properties in later stages of lead development [1].

Synthesis of Iodoquinazoline-Derived Kinase Inhibitors

This compound serves as a key intermediate for constructing more complex, biologically active molecules. Recent research has demonstrated that iodoquinazoline derivatives, including those built from this core, can act as potent dual inhibitors of VEGFR-2 and EGFRT790M kinases [4]. Procurement is recommended for medicinal chemistry projects targeting these or related kinases, where the iodo-substituent is a critical structural feature of the designed inhibitor series.

Technical Documentation Hub

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